

An In-depth Technical Guide to NHS-Fluorescein: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *Nhs-fluorescein*

Cat. No.: *B590552*

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This technical guide provides a comprehensive overview of N-hydroxysuccinimidyl (NHS)-fluorescein, an amine-reactive fluorescent dye widely used by researchers, scientists, and drug development professionals for the fluorescent labeling of biomolecules. This document details its core physicochemical properties, provides a detailed experimental protocol for protein labeling, and illustrates the underlying chemical reaction and experimental workflow.

Core Physicochemical Properties

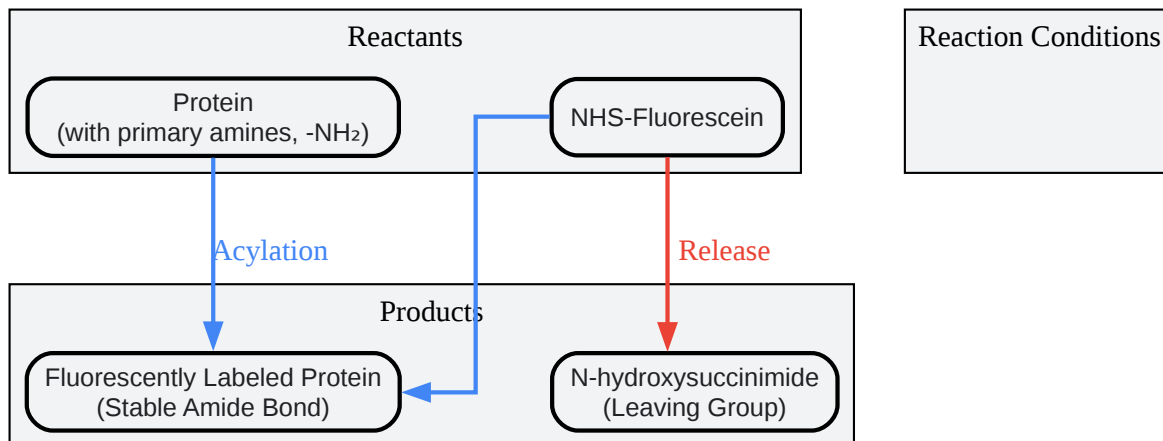
NHS-fluorescein is a derivative of the highly fluorescent molecule fluorescein. The N-hydroxysuccinimide ester functional group allows for the covalent attachment of the fluorescein fluorophore to primary amines on target biomolecules, such as the lysine residues of proteins. The key quantitative data for **NHS-fluorescein** are summarized in the table below.

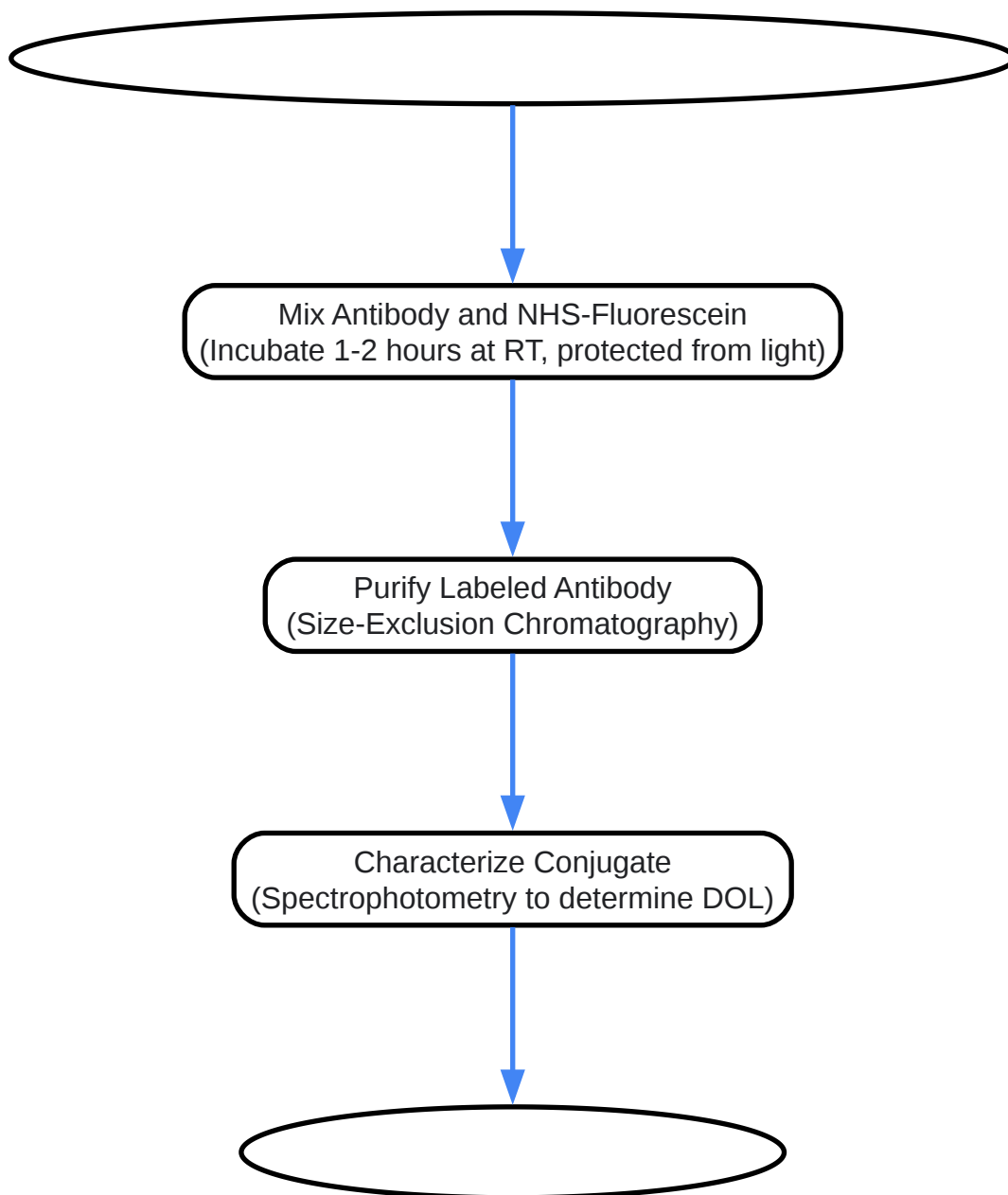
Property	Value	Source
Molecular Formula	C ₂₄ H ₁₅ NO ₇	[1] [2] [3]
Molecular Weight	429.4 g/mol	[1]
Alternate Molecular Weight	429.38 g/mol	[3] [4]
Exact Mass	429.085 g/mol	[2]
CAS Number	135795-62-9	[1] [2] [3] [4]

Note: Isomers of **NHS-fluorescein** exist, which may have different molecular formulas and weights. For instance, the 6-isomer of FAM NHS ester has a molecular formula of $C_{25}H_{15}NO_9$ and a molecular weight of 473.39 g/mol [5][6].

Principles of NHS-Ester Chemistry for Bioconjugation

The utility of **NHS-fluorescein** in bioconjugation stems from the reactivity of the NHS ester group towards primary amines ($-NH_2$). This reaction, known as acylation, is most efficient in the pH range of 7-9 and results in the formation of a stable amide bond between the fluorescein molecule and the target biomolecule. The primary targets for this reaction on proteins are the ϵ -amino group of lysine residues and the α -amino group at the N-terminus of the polypeptide chain. As lysine residues are often located on the exterior of a protein's structure, they are readily accessible for conjugation. It is important to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the intended labeling reaction[7].





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- To cite this document: BenchChem. [An In-depth Technical Guide to NHS-Fluorescein: Properties, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590552#nhs-fluorescein-molecular-weight-and-formula]

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